molecular formula C12H12BrNO2 B12635611 Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-

Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-

Cat. No.: B12635611
M. Wt: 282.13 g/mol
InChI Key: FMKLQQXGVAXQIM-UHFFFAOYSA-N
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Description

Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a bromophenyl group and an oxa-azaspiro moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromophenyl group may also participate in halogen bonding, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl-)
  • 2-oxa-7-azaspiro[3.5]nonane

Uniqueness

Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- is unique due to its specific spirocyclic structure and the presence of both bromophenyl and oxa-azaspiro moieties. This combination of features provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

(4-bromophenyl)-(1-oxa-6-azaspiro[3.3]heptan-6-yl)methanone

InChI

InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-7-12(8-14)5-6-16-12/h1-4H,5-8H2

InChI Key

FMKLQQXGVAXQIM-UHFFFAOYSA-N

Canonical SMILES

C1COC12CN(C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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